molecular formula C4H11NO B1416607 (2s)-1-(Methylamino)propan-2-ol CAS No. 70377-76-3

(2s)-1-(Methylamino)propan-2-ol

Cat. No. B1416607
CAS RN: 70377-76-3
M. Wt: 89.14 g/mol
InChI Key: AEKHFLDILSDXBL-BYPYZUCNSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves detailing the physical and chemical properties of the compound like its melting point, boiling point, solubility, etc.


Scientific Research Applications

Structural and Computational Studies

(2S)-1-(Methylamino)propan-2-ol and related compounds have been characterized through various techniques such as FTIR, UV–Vis, multinuclear NMR spectroscopy, and X-ray diffraction. These studies provide insights into their molecular structures, aiding in the understanding of their physical and chemical properties for further application in synthetic chemistry and materials science (Nycz et al., 2011).

Synthesis and Chemical Properties

The compound serves as an important intermediate in the synthesis of pharmaceuticals, such as antidepressants. Various synthetic routes have been explored, highlighting its versatility in organic synthesis. The development trends in synthesis technologies for these intermediates suggest potential for innovation in drug manufacturing and design (吴佳佳 et al., 2017).

Applications in Material Science

Studies have shown that tertiary amines, including those in the series of 1,3-di-amino-propan-2-ol, can act as effective corrosion inhibitors for metals. This application is significant in the field of materials science and engineering, offering a chemical method for protecting metals from corrosion, which is crucial for their longevity and durability in various industrial applications (Gao et al., 2007).

Pharmacological Research

In pharmacology, (2S)-1-(Methylamino)propan-2-ol derivatives have been explored for their potential in treating conditions such as depression and addiction disorders. This research contributes to the understanding of their mechanisms of action and therapeutic potential, highlighting the compound's relevance in drug discovery and development (Grimwood et al., 2011).

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary greatly depending on how well-studied the compound is. For a less-studied compound, much of this information might not be available. If you have a specific compound that you’re interested in, I would recommend searching for it in a chemical database or in the scientific literature. If you need help with that, feel free to ask!


properties

IUPAC Name

(2S)-1-(methylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-4(6)3-5-2/h4-6H,3H2,1-2H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKHFLDILSDXBL-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CNC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

89.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2s)-1-(Methylamino)propan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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